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Compound of Interest

Compound Name: Ethyl 2-methylpentanoate

Cat. No.: B1583405

This guide provides an in-depth analysis of the spectroscopic properties of Ethyl 2-
methylpentanoate (CAS No: 39255-32-8), a fatty acid ester commonly used as a flavoring and
fragrance agent.[1][2] The document is intended for researchers, scientists, and professionals
in drug development, offering detailed experimental protocols and a comprehensive summary
of mass spectrometry, 3C-NMR, and *H-NMR data.

Molecular Structure:

IUPAC Name: ethyl 2-methylpentanoate[3]

Molecular Formula: CsH1602[1][3][4]

Molecular Weight: 144.21 g/mol [1][3]

SMILES: CCCC(C)C(=0)OCCI3]

Mass Spectrometry (MS)

Mass spectrometry of Ethyl 2-methylpentanoate is typically performed using electron

ionization (EI), which provides characteristic fragmentation patterns useful for structural
elucidation. The molecular ion peak is often observable, though fragmentation through

processes like McLafferty rearrangement is common for esters.[5]

Data Presentation
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The electron ionization mass spectrum of Ethyl 2-methylpentanoate shows several key
fragments. The base peak is commonly a result of the McLafferty rearrangement.[5]

Mass-to-Charge Ratio . . Putative Fragment
Relative Intensity (%) .
(m/z) Assignment

[M-CsHe]*" (McLafferty

102 99.99 Rearrangement)

99 25.38 [M-OC,Hs]*+

74 47.61 [C3He02]*

71 48.69 [CaH7O]* or [CsH11]*
43 59.11 [CsH7]*

Table 1: Key mass spectrometry fragments for Ethyl 2-methylpentanoate observed via
electron ionization. Data sourced from PubChem and NIST.[3][6]

Experimental Protocol: GC-MS

Obijective: To obtain the electron ionization (El) mass spectrum of Ethyl 2-methylpentanoate.
e Sample Preparation:

o Prepare a dilute solution of Ethyl 2-methylpentanoate (e.g., 1 mg/mL) in a volatile
organic solvent such as dichloromethane or ethyl acetate.

e Instrumentation:

o Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with
an El source (e.g., HITACHI M-80B).[3]

e GC Parameters:
o Injection Volume: 1 pL.

o Injector Temperature: 250 °C.
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o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10
°C/min. Hold at 250 °C for 5 minutes.

o Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 pm), is suitable.

o MS Parameters:

o lonization Mode: Electron lonization (El).[3]

[¢]

lonization Energy: 70 eV.[3]

[¢]

Source Temperature: 230 °C.

[e]

Quadrupole Temperature: 150 °C.

o

Scan Range: m/z 40-400.
o Data Acquisition and Analysis:

o Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak
corresponding to Ethyl 2-methylpentanoate.

o Analyze the fragmentation pattern to confirm the structure and compare it with library
spectra (e.g., NIST, Wiley).

B3C-NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (3*C-NMR) spectroscopy is used to determine the
number and chemical environment of the carbon atoms in the molecule.

Data Presentation

The 13C-NMR spectrum of Ethyl 2-methylpentanoate will show eight distinct signals,
corresponding to the eight carbon atoms in the structure.
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Chemical Shift (6, ppm) Carbon Assignment

~176 C=0 (Ester Carbonyl)

~60 -O-CHz2-CHs (Ethoxy Methylene)
~41 -CH(CH?3)- (Methine Carbon)

~34 -CHz2-CH2-CHs (Propyl Methylene)
~20 -CH2-CH2-CHs (Propyl Methylene)
~17 -CH(CH3s)- (Methyl on C2)

~14 -O-CHz-CHs (Ethoxy Methyl)

~14 -CH2-CH2-CHs (Propyl Methyl)

Table 2: Predicted *C-NMR chemical shifts for Ethyl 2-methylpentanoate. The spectrum is
typically recorded in CDCls.[4][7]

Experimental Protocol: **C-NMR

Objective: To acquire a proton-decoupled 2C-NMR spectrum of Ethyl 2-methylpentanoate.
e Sample Preparation:

o Dissolve approximately 20-50 mg of Ethyl 2-methylpentanoate in 0.7-0.8 mL of
deuterated chloroform (CDCI3).[7][8] CDClIs serves as both the solvent and the internal
lock signal.[7]

o Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).
o Transfer the solution to a 5 mm NMR tube.[8]

* Instrumentation:
o Use a high-field NMR spectrometer (e.g., 400 MHz).[4]

e Acquisition Parameters:
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o Nucleus: =C.

o Solvent: CDCls.[7]

o Temperature: Room temperature (e.g., 298 K).

o Pulse Program: Standard proton-decoupled single pulse experiment (e.g., 'zgpg30).
o Spectral Width: 0-200 ppm.

o Acquisition Time: ~1-2 seconds.

o Relaxation Delay (d1): 2 seconds.

o Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.

» Data Processing:

[e]

Apply Fourier transformation to the Free Induction Decay (FID).

[e]

Phase correct the spectrum.

o

Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak
(CDCls at 77.16 ppm).

o

Integrate the peaks (note: integration in standard 3C-NMR is not typically quantitative).

'H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (*H-NMR) provides detailed information about the
electronic environment, connectivity, and number of different types of protons.

Data Presentation

The *H-NMR spectrum provides information on chemical shift, integration (proton count), and
multiplicity (splitting pattern).
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Chemical Shift (5,

Multiplicity Integration Proton Assignment
ppm)
~4.10 Quartet (q) 2H -O-CHz2-CHs
~2.35 Sextet / Multiplet (m) 1H -CH(CH5)-
) -CH2-CH2-CHs
~1.60 Multiplet (m) 1H ] ]
(diastereotopic)
] -CH2-CH2-CHs
~1.40 Multiplet (m) 1H ] ]
(diastereotopic)
~1.30 Multiplet (m) 2H -CH2-CH2-CHs
~1.20 Triplet (t) 3H -O-CHz2-CHs
~1.10 Doublet (d) 3H -CH(CHs)-
~0.90 Triplet (1) 3H -CH2-CH2-CHs

Table 3: 1H-NMR data for Ethyl 2-methylpentanoate. The spectrum is typically recorded in
CDCIs at 400 MHz.[4]

Experimental Protocol: *H-NMR

Objective: To acquire a high-resolution *H-NMR spectrum of Ethyl 2-methylpentanoate.
e Sample Preparation:

o Dissolve approximately 5-10 mg of Ethyl 2-methylpentanoate in 0.7-0.8 mL of deuterated
chloroform (CDCIs).[8]

o Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).
o Transfer the solution to a 5 mm NMR tube.[8]
e Instrumentation:

o Use a high-field NMR spectrometer (e.g., 400 MHz).[4]
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e Acquisition Parameters:

Nucleus: tH.

o

o Solvent: CDCls.
o Temperature: Room temperature (e.g., 298 K).
o Pulse Program: Standard single pulse experiment (e.g., 'zg30').
o Spectral Width: -2 to 12 ppm.
o Acquisition Time: ~3-4 seconds.
o Relaxation Delay (d1): 1-5 seconds.
o Number of Scans: 8-16.
o Data Processing:
o Apply Fourier transformation to the FID.
o Phase correct the spectrum.
o Reference the spectrum to the TMS signal at 0.00 ppm.
o Integrate all signals to determine the relative proton ratios.

o Analyze the chemical shifts and coupling patterns (multiplicity) to assign signals to specific
protons.

Visualization of Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like Ethyl 2-methylpentanoate.
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1. Sample Handling

Ethyl 2-methylpentanoate
(Pure Sample)

Dissolve in CDCI3 Dilute in
(+ TMS) Volatile Solvent

2. Data Acquisition

NMR Spectrometer GC-MS System
(*H & 13C Acquisition) (EI Mode)

3. Data Processing

Fourier Transform
Phase & Baseline Correction
Referencing

Chromatogram Extraction
Mass Spectrum Generation

4. Spectral Analysis

Analyze 6, Integration, Multiplicity Analyze Molecular lon
Assign Signals & Fragmentation Pattern

5. Fimal Confirmation

Structure Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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